molecular formula C16H15N3O3 B14189487 N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide CAS No. 833456-32-9

N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide

Cat. No.: B14189487
CAS No.: 833456-32-9
M. Wt: 297.31 g/mol
InChI Key: VPUICVCRLPCTJA-UHFFFAOYSA-N
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Description

N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide is a complex organic compound that features a cyclopropane ring, a nitrophenyl group, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the nitrophenyl group through nitration reactions. The cyclopropane ring is then introduced via cyclopropanation reactions. The final step involves the formation of the carboxamide group through amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The pyridine moiety can also participate in binding interactions with proteins and nucleic acids, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[6-(3-Nitrophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and unique steric properties to the molecule. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds .

Properties

CAS No.

833456-32-9

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

N-[[6-(3-nitrophenyl)pyridin-2-yl]methyl]cyclopropanecarboxamide

InChI

InChI=1S/C16H15N3O3/c20-16(11-7-8-11)17-10-13-4-2-6-15(18-13)12-3-1-5-14(9-12)19(21)22/h1-6,9,11H,7-8,10H2,(H,17,20)

InChI Key

VPUICVCRLPCTJA-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NCC2=NC(=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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